1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-
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Overview
Description
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- can be achieved through several synthetic routes. One common method involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation . This method allows for the multigram synthesis of 3-substituted 2,5-dihydro-1H-pyrrole boronic derivatives. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole derivatives.
Reduction: Reduction reactions can yield pyrrolidine derivatives.
Common reagents and conditions used in these reactions include iron (III) chloride for the Paal-Knorr condensation and triethylamine for photochemical reactions . Major products formed from these reactions include N-substituted pyrroles and pyrrolidine derivatives.
Scientific Research Applications
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Pyrrole derivatives are explored for their pharmacological properties, including potential therapeutic applications.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- can be compared with other similar compounds, such as:
3-Pyrroline: Another pyrrole derivative with different substituents.
2,5-Dihydropyrrole: Lacks the phenylethyl group, resulting in different chemical properties.
Pyrroline: A simpler pyrrole derivative with fewer substituents.
Properties
CAS No. |
824390-82-1 |
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Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-[(1S)-1-phenylethyl]-2,5-dihydropyrrole |
InChI |
InChI=1S/C12H15N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-8,11H,9-10H2,1H3/t11-/m0/s1 |
InChI Key |
FXVQCMONGPFUMP-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC=CC2 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC=CC2 |
Origin of Product |
United States |
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